molecular formula C22H20ClN3O4 B2867231 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1226427-15-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Cat. No.: B2867231
CAS No.: 1226427-15-1
M. Wt: 425.87
InChI Key: SZXSRSIUQUYNQB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research has demonstrated the antibacterial potential of derivatives structurally related to the compound . For example, the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related acetamide derivatives has been explored for their significant antibacterial activity (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019). These findings suggest the potential of structurally similar compounds, including the one , for antibacterial application.

Anticancer Evaluation

Another area of interest is the anticancer activity of related compounds. For instance, the synthesis and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole have been conducted, showing promising in vitro anticancer activity (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014). This research underscores the potential therapeutic applications of compounds like N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide in cancer treatment.

Molecular Interactions and Mechanisms

Studies on related compounds have also focused on understanding their molecular interactions and mechanisms. For example, the synthesis of thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids and their interaction with DNA have been investigated, revealing insights into molecular binding and interaction mechanisms (T. R. R. Naik, H. Naik, M. Raghavendra, S. K. Naik, 2006). Such studies are crucial for understanding how compounds like this compound could interact with biological targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c23-14-2-3-17-15(8-14)22(28)16-10-26(6-5-18(16)25-17)11-21(27)24-9-13-1-4-19-20(7-13)30-12-29-19/h1-4,7-8H,5-6,9-12H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXSRSIUQUYNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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